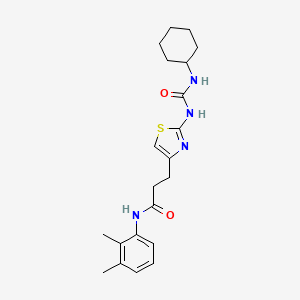
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The compound exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer treatment, it inhibits the activity of histone deacetylases and the PI3K/Akt/mTOR signaling pathway. Inflammation studies have shown that it inhibits the activity of NF-κB and MAPK signaling pathways. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In cancer treatment, it induces apoptosis, inhibits angiogenesis, and reduces the migration and invasion of tumor cells. In inflammation studies, it reduces the production of inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurological disorders, it reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
实验室实验的优点和局限性
The compound has several advantages for lab experiments, such as its high potency and selectivity, low toxicity, and good solubility. However, it also has some limitations, such as its limited stability in aqueous solutions and potential for off-target effects.
未来方向
There are several future directions for the research on this compound. One of the potential areas of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's effects on other diseases such as cardiovascular diseases and metabolic disorders. Additionally, the compound's potential for combination therapy with other drugs should be explored to enhance its therapeutic efficacy. Finally, the compound's pharmacokinetics and toxicity should be further studied to determine its suitability for clinical use.
Conclusion:
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully explore its therapeutic potential.
合成方法
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide involves the reaction of 2-(3-cyclohexylureido)thiazol-4-ylamine with 2,3-dimethylphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
科学研究应用
The compound has been extensively studied for its potential applications in various fields such as cancer treatment, inflammation, and neurological disorders. In cancer treatment, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that the compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-14-7-6-10-18(15(14)2)24-19(26)12-11-17-13-28-21(23-17)25-20(27)22-16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLZZTLZWSKTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,3-dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

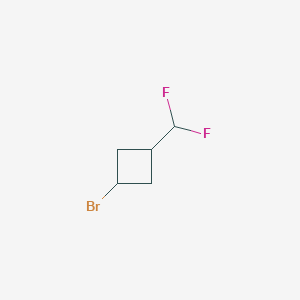
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)
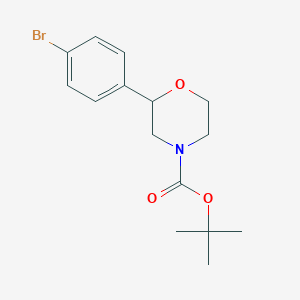
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)


![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
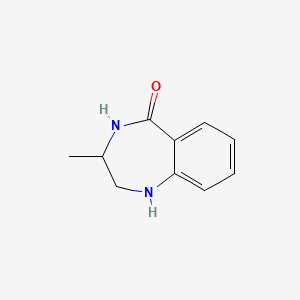
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)
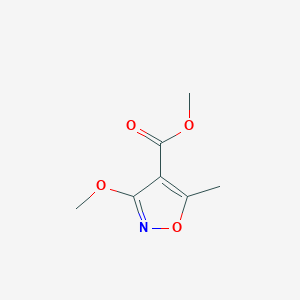
![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)